N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide: is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a furan carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where phenol derivatives react with electrophiles in the presence of a catalyst.
Formation of Furan Carboxamide: The furan ring can be synthesized via the cyclization of appropriate precursors, such as furfural, under basic or acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Functionalized furan derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential as an anticancer agent.
- Evaluated for its anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the development of organic electronic materials.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
2-arylbenzothiazoles: Known for their biological activities, including antimicrobial and anticancer properties.
Furan carboxamides: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide is unique due to the combination of its benzothiazole, hydroxyphenyl, and furan carboxamide moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-14-8-7-11(19-17(22)15-5-3-9-23-15)10-12(14)18-20-13-4-1-2-6-16(13)24-18/h1-10,21H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBBGLMSPOEUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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